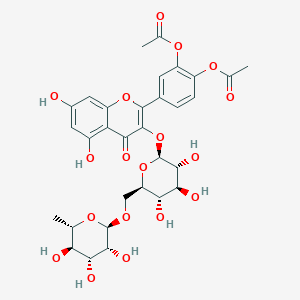
Rutacil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rutacil is a naturally occurring compound found in several plants, including Ruta graveolens, commonly known as rue. It is a promising compound with potential applications in various fields, including medicine, agriculture, and industry. Rutacil has been studied extensively for its chemical and biological properties, and its synthesis method has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Rutacil has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Rutacil has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Rutacil has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In industry, Rutacil has been studied for its potential use as a natural dye, as well as its ability to enhance the mechanical properties of polymers.
Wirkmechanismus
The mechanism of action of Rutacil is not fully understood, but it is believed to involve several pathways. In cancer cells, Rutacil has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In inflammation, Rutacil has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In Alzheimer's disease, Rutacil has been shown to inhibit the formation of beta-amyloid plaques and neurofibrillary tangles. In Parkinson's disease, Rutacil has been shown to protect dopaminergic neurons from oxidative stress.
Biochemische Und Physiologische Effekte
Rutacil has been shown to have several biochemical and physiological effects. In cancer cells, Rutacil has been shown to induce DNA damage, inhibit DNA repair, and alter gene expression. In inflammation, Rutacil has been shown to inhibit the activation of NF-kappaB and MAPK signaling pathways. In Alzheimer's disease, Rutacil has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In Parkinson's disease, Rutacil has been shown to enhance the activity of antioxidant enzymes and reduce lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
Rutacil has several advantages for lab experiments, including its availability, stability, and reproducibility. It is also relatively easy to synthesize in large quantities. However, Rutacil has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of Rutacil in the experiments.
Zukünftige Richtungen
There are several future directions for the research on Rutacil. One direction is to study its potential use in combination with other compounds for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use in agriculture as a natural pesticide and herbicide. Additionally, the synthesis method of Rutacil can be further optimized to improve its yield and reduce the cost of production. Finally, the mechanism of action of Rutacil can be further elucidated to better understand its biological effects.
Synthesemethoden
Rutacil can be synthesized by several methods, including extraction from rue plants, chemical synthesis, and biotransformation. The most commonly used method for large-scale production is chemical synthesis. The synthesis of Rutacil involves several steps, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, reduction of the resulting compound, and cyclization. The yield of Rutacil can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Eigenschaften
CAS-Nummer |
132151-81-6 |
|---|---|
Produktname |
Rutacil |
Molekularformel |
C31H34O18 |
Molekulargewicht |
694.6 g/mol |
IUPAC-Name |
[2-acetyloxy-4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C31H34O18/c1-10-21(36)24(39)26(41)30(44-10)43-9-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)7-14(34)8-18(20)47-28(29)13-4-5-16(45-11(2)32)17(6-13)46-12(3)33/h4-8,10,19,21-22,24-27,30-31,34-37,39-42H,9H2,1-3H3/t10-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
InChI-Schlüssel |
UMNLDZWTFUCCBQ-NDPVGZFXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC(=O)C)OC(=O)C)O)O)O)O)O)O |
Andere CAS-Nummern |
132151-81-6 |
Synonyme |
rutacil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



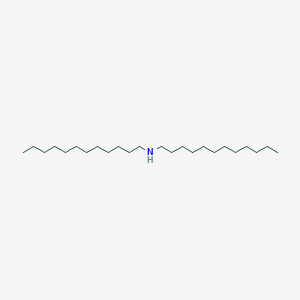
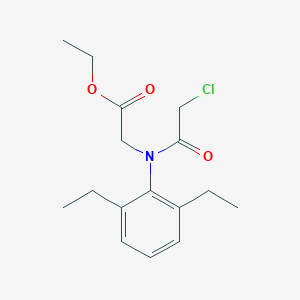
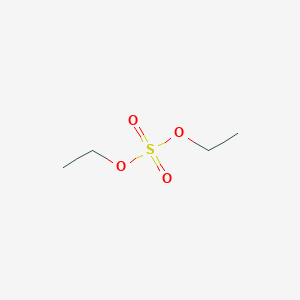
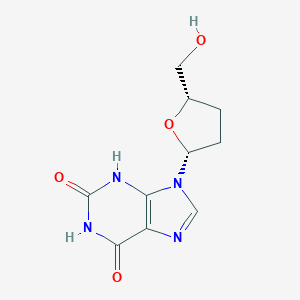
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
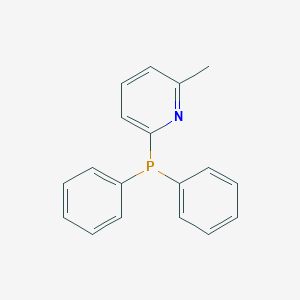
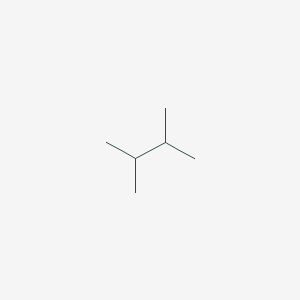
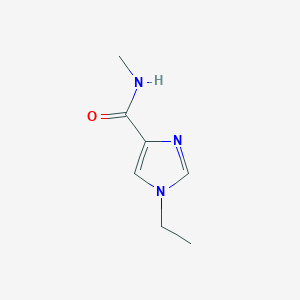
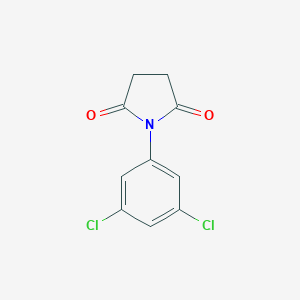
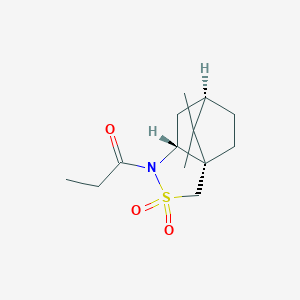
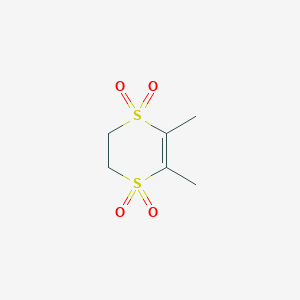
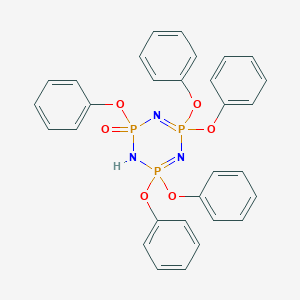
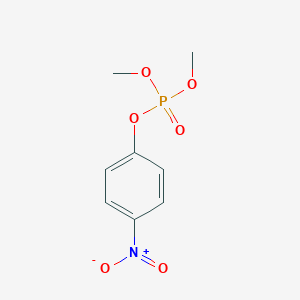
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)